molecular formula C16H14ClNO5 B14065790 [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride CAS No. 101119-04-4

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride

Cat. No.: B14065790
CAS No.: 101119-04-4
M. Wt: 335.74 g/mol
InChI Key: ZKSLVSSWNYVGLH-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is an organic compound with the molecular formula C15H12ClNO5. It is a derivative of benzaldehyde and is characterized by the presence of benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring, along with an acetyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride typically involves the following steps:

    Nitration: The starting material, 4-benzyloxy-3-methoxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.

    Acetylation: The nitrated product is then subjected to acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acetylation processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Amines: Formed from the reduction of the nitro group.

Scientific Research Applications

[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Lacks the nitro and acetyl chloride groups, making it less reactive in certain types of chemical reactions.

    3-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: Similar structure but lacks the acetyl chloride group, affecting its reactivity towards nucleophiles.

    4-Benzyloxy-3-methoxy-2-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetyl chloride group, leading to different reactivity and applications.

Uniqueness

The presence of both the nitro and acetyl chloride groups in [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride makes it uniquely reactive towards a wide range of nucleophiles, allowing for the synthesis of diverse derivatives. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and research applications.

Properties

CAS No.

101119-04-4

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride

InChI

InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3

InChI Key

ZKSLVSSWNYVGLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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